2-(7-Bromo-1H-indazol-3-yl)acetic acid is a compound that belongs to the class of indazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer properties. This compound features a brominated indazole moiety attached to an acetic acid functional group, making it a potential candidate for further pharmacological evaluation.
2-(7-Bromo-1H-indazol-3-yl)acetic acid can be classified as:
The synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid typically involves several organic reactions, including:
In one reported synthesis, starting materials such as 6-bromo-1H-indazole undergo halogenation and subsequent coupling reactions to yield intermediates that can be converted into the final product through hydrolysis or direct acylation . The reaction conditions typically involve solvents like dimethylformamide under controlled temperatures to optimize yields.
The molecular structure of 2-(7-Bromo-1H-indazol-3-yl)acetic acid includes:
The molecular formula is , and its molecular weight is approximately 273.08 g/mol. The compound's structure can be visualized using molecular modeling software or through chemical drawing tools.
2-(7-Bromo-1H-indazol-3-yl)acetic acid can participate in various chemical reactions:
For example, in a typical nucleophilic substitution reaction, the bromine atom can be substituted with amines or other nucleophiles under basic conditions, leading to the formation of new derivatives with potential biological activity .
The mechanism of action for compounds like 2-(7-Bromo-1H-indazol-3-yl)acetic acid often involves interaction with biological targets such as enzymes or receptors. Specifically, indazole derivatives have been shown to inhibit certain kinases and other proteins involved in cell signaling pathways.
Research indicates that indazole compounds may exert their effects by modulating pathways related to cancer cell proliferation and survival. For instance, they may inhibit Akt signaling pathways, which are crucial for cell growth and metabolism .
Relevant analyses such as NMR spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds .
2-(7-Bromo-1H-indazol-3-yl)acetic acid holds potential applications in:
The synthesis of 2-(7-bromo-1H-indazol-3-yl)acetic acid relies heavily on strategic functionalization of the indazole core. A prominent approach leverages Cadogan cyclization, where ortho-nitrobenzaldehyde derivatives undergo reductive cyclization with trialkyl phosphites. This method efficiently constructs the indazole ring, with subsequent bromination at the C7 position. As demonstrated in a patent (CN110452177A), 2-methyl-3-fluoroaniline serves as a key precursor, undergoing diazotization and cyclization to yield 7-bromoindazole intermediates after bromination [3].
Microwave-assisted Suzuki-Miyaura coupling offers an alternative route for late-stage diversification. For example, 3-bromo-1H-indazole (CAS 53857-58-2) reacts with boronic esters under microwave irradiation to introduce aryl groups at C3, though this requires subsequent modification to attach the acetic acid moiety. This method achieves yields exceeding 90% under optimized conditions [6] [7]. Additionally, N-protected indazoles (e.g., 1-(5-bromo-4-fluoroindazol-1-yl)ethanone) facilitate regioselective C–H functionalization before deprotection and side-chain installation, minimizing unwanted isomer formation [3] [4].
Table 1: Key Synthetic Routes to the Indazole Core
Method | Key Starting Material | Critical Step | Yield Range |
---|---|---|---|
Cadogan Cyclization | 2-Nitrobenzaldehyde derivatives | P(OEt)₃-mediated reduction | 70–85% |
Suzuki Coupling | 3-Bromo-1H-indazole | Microwave-assisted arylation | 85–96% |
Directed C–H Activation | N1-Protected indazoles | Palladium-catalyzed functionalization | 60–78% |
Regioselective bromination remains pivotal for C7 selectivity. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves >90% C7 bromination for 1H-indazole derivatives, exploiting the inherent electronic bias of the indazole ring. Higher temperatures or polar solvents (e.g., acetic acid) promote dibromination or C4/C6 byproducts, necessitating stringent temperature control [3] [7].
Incorporation of the acetic acid side chain employs two optimized strategies:
Hazard management is critical during bromination. Suppliers classify bromoindazole intermediates with GHS07 warnings (H302, H312, H332), requiring closed-system handling and neutralization of residual bromine with sodium bisulfite [1] [2] [3].
Table 2: Bromination and Carboxylation Optimization
Process | Reagents/Conditions | Key Challenge | Mitigation Strategy |
---|---|---|---|
C7 Bromination | NBS, DMF, 0–5°C, 2h | Dibromination | Low temperature, substrate dilution |
Nitrile Hydrolysis | 10% NaOH, EtOH-H₂O, 80°C, 8h | Ester formation | Extended reaction time |
Decarboxylation | Quinoline, Cu powder, 200°C | Dehalogenation | Catalytic Cu, inert atmosphere |
The dominant challenge in synthesizing 2-(7-bromo-1H-indazol-3-yl)acetic acid is controlling regiochemistry. Indazole bromination exhibits strong solvent dependence: protic solvents favor N2-protected intermediates but risk C4 bromination, while aprotic solvents (e.g., DMSO) improve C7 selectivity but complicate byproduct removal. Additionally, the acetic acid side chain promotes zwitterion formation, complicating chromatographic purification due to peak broadening or tailing [1] [6].
Positional isomers (e.g., 6-bromo vs. 7-bromo derivatives) exhibit nearly identical polarity, making separation via standard silica chromatography impractical. Advanced techniques are employed:
Low-temperature storage (2–8°C) is mandatory for stability, as the compound degrades via decarboxylation or dimerization at room temperature in solution [1] [2]. Purity verification requires complementary methods: NMR (δ 12.2 ppm for COOH, singlet) and LC-MS tracking m/z 255→197 (loss of –CH₂COOH) [1] [6].
Table 3: Properties of Positional Isomers
Property | 2-(7-Bromo-1H-indazol-3-yl)acetic acid | 2-(6-Bromo-1H-indazol-3-yl)acetic acid |
---|---|---|
CAS Number | 944899-28-9 | 944904-66-9 |
Melting Point | 215–217°C (dec.) | 208–210°C (dec.) |
¹H NMR (DMSO-d6) | δ 7.41 (d, J=7.6 Hz, H5) | δ 7.58 (d, J=8.1 Hz, H7) |
HPLC Retention | 12.7 min (C18, MeCN/H₂O) | 11.9 min (C18, MeCN/H₂O) |
Storage | Sealed, 2–8°C, dry | Sealed, 2–8°C, dry |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: